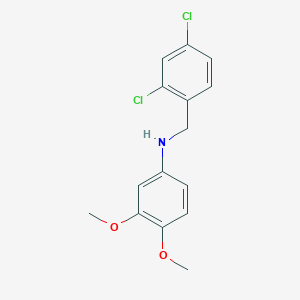![molecular formula C17H22N2O2 B5632699 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5632699.png)
5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPPTO and has a molecular formula of C18H23N3O2.
作用機序
The mechanism of action of EPPTO involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. EPPTO inhibits the COX enzyme by binding to the active site of the enzyme, thereby preventing the production of prostaglandins.
Biochemical and Physiological Effects:
EPPTO has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammatory disorders. Studies have also shown that EPPTO exhibits minimal toxicity and does not cause any significant adverse effects on the liver and kidney function.
実験室実験の利点と制限
One of the major advantages of EPPTO is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders. However, one of the limitations of EPPTO is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on EPPTO. One of the potential future applications of EPPTO is in the development of new drugs for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Another potential future direction is the development of new synthetic methods for the production of EPPTO, which could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity and adverse effects of EPPTO in vivo.
In conclusion, EPPTO is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine, which is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product. EPPTO exhibits potent anti-inflammatory and analgesic properties by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. EPPTO has several advantages and limitations for lab experiments, and there are several future directions for the research on EPPTO, including the development of new drugs for the treatment of inflammatory disorders and the improvement of its solubility and bioavailability.
合成法
The synthesis of EPPTO involves the reaction of 4-ethylphenylhydrazine with 3-bromopropionyl chloride to form 3-(4-ethylphenyl)-N-(3-bromopropionyl)hydrazine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form the final product, 5-[3-(4-ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole.
科学的研究の応用
EPPTO has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of EPPTO is in the field of medicinal chemistry. Studies have shown that EPPTO exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory disorders.
特性
IUPAC Name |
5-[3-(4-ethylphenyl)propyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-13-6-8-14(9-7-13)4-3-5-16-18-17(19-21-16)15-10-11-20-12-15/h6-9,15H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUBGVYQIGPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Ethylphenyl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)
![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![1-{2-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5632663.png)
![2-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5632668.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)
![2-(2-methoxyethyl)-8-[(2-oxopyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632685.png)

![methyl N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5632716.png)